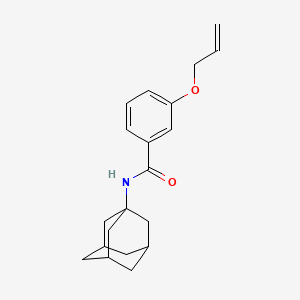![molecular formula C19H22N2O3 B4409784 2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
Descripción general
Descripción
2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a benzamide derivative that has shown promising results in preclinical studies for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound acts as a dual inhibitor of both tubulin and heat shock protein 90 (Hsp90). Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting both tubulin and Hsp90, this compound may disrupt cell division and induce apoptosis in cancer cells, as well as prevent the misfolding and aggregation of proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has shown to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in animal models of neurodegenerative diseases. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is its high potency and selectivity against cancer cells and neurodegenerative diseases. This compound has also shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide research. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of this compound in animal models, as well as its potential for clinical development as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In preclinical studies, this compound has shown antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-methoxy-3-methyl-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-3-5-17(18(14)23-2)19(22)20-15-6-8-16(9-7-15)21-10-12-24-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMICALVCDXUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-methoxy-4-[4-(4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409704.png)
![5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4409712.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4409727.png)
![1-(2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409733.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B4409749.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4409756.png)

![1-[2-(2-methoxyphenoxy)benzoyl]azepane](/img/structure/B4409767.png)
![2-chloro-5-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4409774.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4409789.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)
![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
